Calcium-42

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

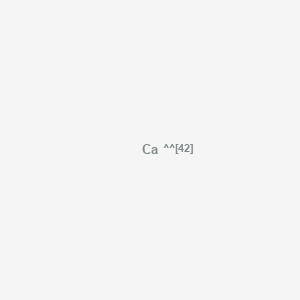

Calcium-42 (Ca-42) is a stable (non-radioactive) isotope of Calcium . It is both naturally occurring and produced by fission . Calcium-42 Carbonate is one of over 250 stable isotopes produced for various applications .

Synthesis Analysis

Calcium oxide (CaO) nanoparticles can be synthesized using a precipitation method, with CaCl2 and NaOH as starting raw materials . The produced nanoparticles are characterized for chemical composition, phase composition, particle size distribution, morphological features, specific surface area, and crystallite sizes .Molecular Structure Analysis

Calcium-42 has an atomic number (Z) of 20, indicating it has 20 protons. It also has 22 neutrons, giving it a mass number (A) of 42 . The isotopic mass of Calcium-42 is 41.958618(1) u .Chemical Reactions Analysis

Calcium plays a vital role in many chemical reactions. For instance, calcium oxide (CaO) can react with carbon dioxide (CO2) to form calcium carbonate (CaCO3) . In the presence of water, calcium reacts to form calcium hydroxide .Physical And Chemical Properties Analysis

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It has a melting point of 842°C and a boiling point of 1484°C . Its density is 1.55 g/cm³ . Calcium-42 hasScientific Research Applications

Biological Tracer for Bone Resorption : Ca-41, a tracer for studying calcium metabolism, can be compared to shorter-lived radionuclides and stable isotopes like Ca-42 and Ca-44. Ca-41's advantage is its long half-life, allowing for long-term studies of calcium resorption with minimal radiation dose (Elmore et al., 1990).

Calcium Metabolism in Osteogenesis Imperfecta : In a study on children with osteogenesis imperfecta, subjects were given Ca-42 intravenously and Ca-44 orally to study the effects of growth hormone on whole body calcium metabolism (Vieira et al., 1999).

Measurement of Calcium Stable Isotope Tracers : A method was developed for measuring calcium isotopes (Ca-42, Ca-43, and Ca-44) using quadrupole inductively coupled plasma mass spectrometry (ICP-MS), which is crucial for studying calcium absorption in various biological samples (Patterson et al., 1999).

Calcium in Plants : Calcium, including isotopes like Ca-42, is essential for plant nutrition, playing structural roles in cell walls and membranes and acting as a messenger in response to environmental challenges (White & Broadley, 2003).

Calcium Derived from Marine Organisms : Research on calcium derived from marine sources, including Ca-42, looks at its bioavailability, use in supplements, and applications in biomedical research and industries (Xu et al., 2020).

Calcium Hypothesis of Alzheimer's Disease : Studies have explored the role of calcium, potentially including Ca-42, in brain aging and Alzheimer’s disease, focusing on how changes in calcium homeostasis might contribute to neuropathological changes (Khachaturian, 1994).

Mechanism of Action

properties

IUPAC Name |

calcium-42 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca/i1+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPRJOBELJOOCE-NJFSPNSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[42Ca] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

41.958618 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium, isotope of mass 42 | |

CAS RN |

14333-05-2 |

Source

|

| Record name | Calcium, isotope of mass 42 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

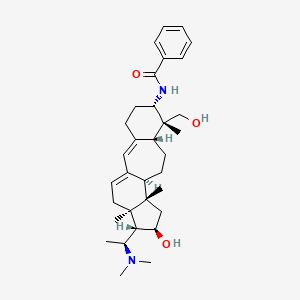

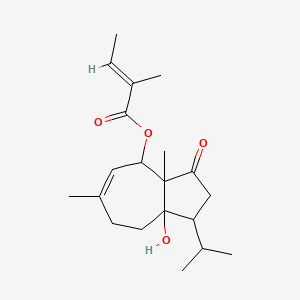

![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)

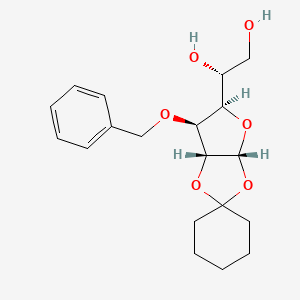

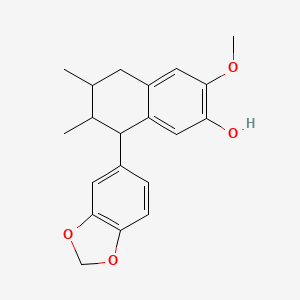

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)

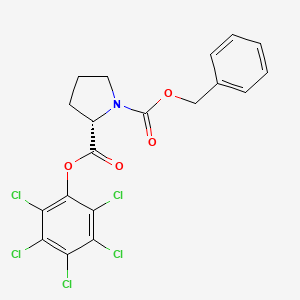

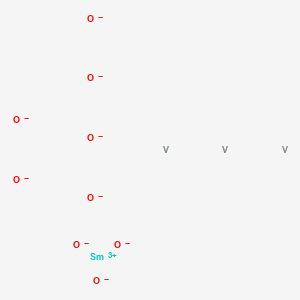

![Bicyclo[6.2.0]deca-1,3,5,7-tetraene](/img/structure/B577146.png)